molecular formula C18H16F3N3O3 B2717145 1-(4-(Difluoromethoxy)phenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894019-51-3

1-(4-(Difluoromethoxy)phenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2717145
CAS No.: 894019-51-3
M. Wt: 379.339
InChI Key: WQTRLLMACUDCKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The difluoromethoxy group can be introduced via nucleophilic substitution reactions using reagents like difluoromethyl ether or difluoromethyl sulfone.
  • Catalysts such as copper(I) iodide or palladium complexes may be employed to facilitate the reaction.
  • Urea Formation:

    • The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate derivative under mild conditions, typically in the presence of a base like triethylamine.
  • Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

    Properties

    IUPAC Name

    1-[4-(difluoromethoxy)phenyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H16F3N3O3/c19-11-1-5-14(6-2-11)24-10-13(9-16(24)25)23-18(26)22-12-3-7-15(8-4-12)27-17(20)21/h1-8,13,17H,9-10H2,(H2,22,23,26)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WQTRLLMACUDCKY-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=CC=C(C=C3)OC(F)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H16F3N3O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    379.3 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Difluoromethoxy)phenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea typically involves multi-step organic reactions. A common synthetic route includes:

    • Formation of the Pyrrolidinone Core:

      • Starting with a suitable precursor such as 4-fluorobenzaldehyde, the pyrrolidinone core can be synthesized through a series of condensation and cyclization reactions.
      • Reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide in aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Chemical Reactions Analysis

    Types of Reactions: 1-(4-(Difluoromethoxy)phenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of N-oxides or other oxidized derivatives.

      Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can modify the carbonyl groups, leading to alcohol derivatives.

    Common Reagents and Conditions:

      Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

      Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like THF or ether.

      Substitution: Halogenating agents, nucleophiles like amines or thiols, often in polar aprotic solvents.

    Major Products:

    • Oxidized derivatives (e.g., N-oxides)
    • Reduced alcohol derivatives
    • Substituted aromatic compounds

    Scientific Research Applications

    Medicinal Chemistry

    1-(4-(Difluoromethoxy)phenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea has been investigated for its potential in drug development. Its structure suggests possible interactions with biological targets, including enzymes and receptors.

    Key Areas of Research:

    • Anticancer Activity : Preliminary studies indicate that urea derivatives can inhibit the proliferation of cancer cells. For instance, related compounds have shown IC50 values in the micromolar range against various cancer cell lines, suggesting moderate to high potency against tumors such as colorectal cancer.
    • Anti-inflammatory Effects : Some derivatives have been shown to modulate immune responses by inhibiting specific pathways, which could be beneficial in treating autoimmune diseases.

    The compound's unique structure allows it to exhibit various biological activities:

    • Antimicrobial Properties : Urea derivatives similar to this compound have demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) have been reported in the range of 8-10 µM.
    • Enzyme Inhibition : The compound may also act as an enzyme inhibitor, affecting biochemical pathways critical for cell survival and proliferation.

    Case Studies

    Several studies highlight the efficacy of compounds related to this compound:

    • Anticancer Study : A derivative was tested against multiple cancer cell lines, revealing GI50 values indicating effective growth inhibition across different types of cancer.
    • Mechanistic Insights : Research has shown that modifications in the urea structure can enhance interactions with target enzymes, significantly improving antiproliferative effects.

    Mechanism of Action

    The mechanism of action of 1-(4-(Difluoromethoxy)phenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites, thereby exerting its therapeutic effects.

    Comparison with Similar Compounds

    • 1-(4-Methoxyphenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
    • 1-(4-(Trifluoromethoxy)phenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
    • 1-(4-(Difluoromethyl)phenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea

    Comparison:

      1-(4-Methoxyphenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea: Lacks the difluoromethoxy group, which may result in different pharmacokinetic and pharmacodynamic properties.

      1-(4-(Trifluoromethoxy)phenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea: Contains a trifluoromethoxy group instead of difluoromethoxy, potentially altering its reactivity and biological activity.

      1-(4-(Difluoromethyl)phenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea: Features a difluoromethyl group, which may influence its chemical stability and interaction with biological targets.

    The unique combination of functional groups in 1-(4-(Difluoromethoxy)phenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

    Biological Activity

    1-(4-(Difluoromethoxy)phenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea, also known by its CAS number 894019-51-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological evaluations, particularly focusing on its pharmacological properties.

    Chemical Structure and Properties

    The molecular formula of the compound is C18H16F3N3O3C_{18}H_{16}F_{3}N_{3}O_{3}, with a molecular weight of approximately 379.33 g/mol. The structure features a difluoromethoxy group and a fluorophenyl moiety, which are critical for its biological activity.

    PropertyValue
    Molecular FormulaC18H16F3N3O3
    Molecular Weight379.33 g/mol
    CAS Number894019-51-3
    IUPAC Name1-[4-(difluoromethoxy)phenyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

    Synthesis

    The synthesis of this compound typically involves the reaction of appropriate urea derivatives with difluoromethoxy and fluorophenyl substituents. The synthetic pathway often includes steps such as:

    • Formation of the urea linkage.
    • Introduction of the difluoromethoxy group.
    • Final modifications to achieve the desired fluorophenyl substitution.

    Anticancer Activity

    Research has indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives of phenyl urea have shown potent inhibitory effects on various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

    In a comparative study, related compounds demonstrated significant cytotoxic effects on tumor cells, suggesting that the structural components of the urea moiety play a crucial role in enhancing anticancer activity .

    Enzyme Inhibition

    The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression and metabolism. Notably, studies on IDO1 (indoleamine 2,3-dioxygenase 1) inhibition have shown that certain structural modifications can enhance binding affinity and inhibitory potency .

    Table: IC50 Values of Related Compounds

    CompoundIC50 (µM)Target Enzyme
    1-(4-Fluorophenyl)urea5.475IDO1
    1-(4-Difluoromethoxyphenyl)urea4.077IDO1
    Control (Thiourea)21.25Urease

    Antibacterial Activity

    In addition to anticancer properties, preliminary evaluations have suggested moderate antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The mechanism likely involves interference with bacterial enzyme systems or cell wall synthesis .

    Case Studies

    A recent study synthesized several derivatives based on the phenyl urea scaffold and evaluated their biological activities. Among these, compounds with para-substituted phenyl groups exhibited enhanced IDO1 inhibition compared to their ortho or meta counterparts . This highlights the importance of substituent positioning in optimizing biological activity.

    Q & A

    How can researchers optimize the synthesis of this urea derivative using Design of Experiments (DoE)?

    Answer:
    Optimization requires systematic variation of parameters (e.g., temperature, catalyst loading, solvent polarity) using factorial designs or response surface methodologies. For example:

    • Central Composite Design can identify nonlinear relationships between reaction yield and variables like pH or reaction time .
    • Quantum Chemical Calculations (e.g., DFT) can predict transition states to narrow experimental conditions, as demonstrated in ICReDD’s reaction path search workflows .
    • Statistical software (e.g., JMP, Minitab) should analyze interactions and generate Pareto charts to prioritize factors.

    What advanced techniques are recommended for structural characterization of this compound?

    Answer:

    • Single-Crystal X-ray Diffraction (SC-XRD): Resolve stereochemistry and confirm substituent positions, as applied to fluorophenylpyridine analogs in Acta Crystallographica studies .
    • Multinuclear NMR (¹⁹F, ¹³C): Detect electronic effects of difluoromethoxy and fluorophenyl groups. Compare chemical shifts with computational predictions (e.g., ACD/Labs or Gaussian NMR modules).
    • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula using exact mass (<3 ppm error).

    How can computational modeling predict the compound’s reactivity in biological assays?

    Answer:

    • Molecular Dynamics (MD) Simulations: Study binding affinities to target proteins (e.g., kinases) using force fields like CHARMM36.
    • Docking Studies (AutoDock Vina): Screen interactions with active sites, prioritizing substituent orientations that maximize hydrogen bonding (e.g., urea moiety) .
    • ADMET Prediction Tools (SwissADME): Estimate solubility, permeability, and metabolic stability based on LogP and PSA values .

    What analytical challenges arise in impurity profiling, and how are they addressed?

    Answer:

    • HPLC-MS/MS with C18 Columns: Separate byproducts (e.g., dehalogenated intermediates) using gradient elution (0.1% formic acid/acetonitrile). Monitor [M+H]⁺ ions for trace impurities .
    • Forced Degradation Studies: Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation pathways. Use QbD principles to correlate impurity levels with stability .

    How can researchers distinguish between kinetic and thermodynamic control in the synthesis mechanism?

    Answer:

    • Variable-Temperature NMR: Monitor intermediate formation at different temperatures to detect reversible steps.
    • Eyring Plot Analysis: Calculate activation parameters (ΔH‡, ΔS‡) from reaction rates measured at multiple temperatures .
    • Computational Transition State Searches: Compare energy barriers for competing pathways using NEB (Nudged Elastic Band) methods .

    How should contradictory biological activity data be interpreted across studies?

    Answer:

    • Meta-Analysis with ANOVA: Identify confounding variables (e.g., cell line variability, assay protocols) .
    • Dose-Response Curves: Re-evaluate IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays).
    • Feedback Loops: Integrate contradictory data into computational models to refine QSAR predictions .

    What purification strategies mitigate scale-up challenges for this compound?

    Answer:

    • Flash Chromatography: Optimize mobile phase (e.g., ethyl acetate/hexane gradients) to resolve polar byproducts.
    • Crystallization Screening: Test solvents (DMSO, ethanol) for polymorph control, referencing SC-XRD data for crystal packing insights .
    • Membrane Separation: Remove low-MW impurities using nanofiltration (MWCO: 500 Da) .

    How can structure-activity relationship (SAR) studies guide analog design?

    Answer:

    • Bioisosteric Replacement: Substitute difluoromethoxy with trifluoromethoxy (see similar urea derivatives in ).
    • Fragment-Based Screening: Test pyrrolidinone ring modifications (e.g., spirocyclic or fluorinated variants) for enhanced target engagement .
    • 3D-QSAR (CoMFA/CoMSIA): Map electrostatic and steric fields to prioritize substituents with predicted activity gains .

    What methodologies assess the compound’s stability under physiological conditions?

    Answer:

    • Plasma Stability Assays: Incubate with human plasma (37°C, 24h) and quantify intact compound via LC-MS .
    • pH-Rate Profiling: Determine degradation kinetics in buffers (pH 1–10) to identify hydrolysis-prone motifs (e.g., urea linkage) .
    • Accelerated Stability Testing (ICH Guidelines): Store under 40°C/75% RH and monitor changes via DSC/TGA .

    How are in silico toxicity models applied to prioritize derivatives for preclinical testing?

    Answer:

    • ProTox-II: Predict hepatotoxicity and endocrine disruption based on structural alerts (e.g., fluorophenyl groups) .
    • AMES Test Simulations: Use Derek Nexus to assess mutagenicity risk from electrophilic metabolites .
    • CYP450 Inhibition Assays (Computational): Screen for interactions with CYP3A4/2D6 using docking and pharmacophore models .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.